BenchChemオンラインストアへようこそ!

3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine

medicinal chemistry heterocyclic building blocks kinase inhibitor design

The compound 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine (CAS 1209062-25-8) is a heterocyclic research chemical of formula C₉H₉ClN₄ (MW 208.65 g mol⁻¹) belonging to the pyridazine-imidazole hybrid class. It features a pyridazine ring chlorinated at position 3 and methylated at position 6, with an N‑methylimidazole substituent at position 4.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B13175282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=N1)Cl)C2=NC=CN2C
InChIInChI=1S/C9H9ClN4/c1-6-5-7(8(10)13-12-6)9-11-3-4-14(9)2/h3-5H,1-2H3
InChIKeyRXLHTBAAVUXBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine – Key Identifiers and Core Scaffold for Procurement Evaluation


The compound 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine (CAS 1209062-25-8) is a heterocyclic research chemical of formula C₉H₉ClN₄ (MW 208.65 g mol⁻¹) belonging to the pyridazine-imidazole hybrid class [1]. It features a pyridazine ring chlorinated at position 3 and methylated at position 6, with an N‑methylimidazole substituent at position 4 . Commercially available from multiple vendors in 95–98% purity, this building block serves as a versatile intermediate for medicinal chemistry and catalyst development .

Why Generic Substitution Fails for 3-Chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine – The Linker-Regiochemistry Penalty


In the pyridazine-imidazole chemical space, small changes in substitution pattern radically alter molecular recognition, physicochemical properties, and synthetic utility. The target compound uniquely places the N‑methylimidazole at the pyridazine 4‑position through a C–C bond, whereas the common comparator 3‑chloro‑6‑(4‑methyl‑1H‑imidazol‑1‑yl)pyridazine links the imidazole at the 6‑position via an N‑aryl bond [1]. This regiochemical difference changes the conformational landscape, electronic distribution, and metal‑coordination geometry, making the two compounds non‑interchangeable for structure‑activity relationship (SAR) studies, catalyst design, or patent‑specific synthetic routes [2]. Furthermore, the 6‑methyl group on the pyridazine ring distinguishes the target from analogues lacking this substituent, which can alter lipophilicity (ΔXLogP₃ ≈ –0.2) and metabolic stability in downstream applications [1].

Quantitative Differentiation Evidence for 3-Chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine – Head‑to‑Head Comparator Data


Regiochemical Connectivity Defines Scaffold Topology – 4‑Position C‑Linked Imidazole vs. 6‑Position N‑Linked Imidazole

The target compound is defined by a C–C bond connecting the imidazole C‑2 position to the pyridazine C‑4 position, whereas the closest commercial analogue 3‑chloro‑6‑(4‑methyl‑1H‑imidazol‑1‑yl)pyridazine (CAS 941294-26-4) connects the imidazole N‑1 to the pyridazine C‑6 position. This fundamental difference translates into a distinct scaffold topology: the target presents the imidazole ring in a co‑planar orientation relative to the pyridazine (dihedral angle ~6.25°), while the N‑linked comparator forces an orthogonal arrangement [1][2]. In computational docking studies with kinase ATP‑binding sites, the co‑planar orientation of the target compound is predicted to enable bidentate hydrogen‑bonding with the hinge region, a geometry not accessible to the N‑linked isomer [2].

medicinal chemistry heterocyclic building blocks kinase inhibitor design

XLogP₃ Lipophilicity – Fine‑Tuned for CNS Drug‑Likeness Compared to Core Scaffold

The computed XLogP₃ of the target compound is 1.0, which places it within the optimal CNS drug‑likeness window (XLogP 1–3) [1]. In contrast, the simpler core scaffold 3‑chloro‑6‑methylpyridazine (CAS 1121-79-5) has an XLogP₃ of 1.2, indicating slightly higher lipophilicity [2]. While the absolute difference is modest (ΔXLogP₃ = –0.2), the addition of the imidazole ring increases molecular weight by 62% (from 128.56 to 208.65 g mol⁻¹) and TPSA from 25.8 Ų to 43.6 Ų, substantially altering predicted permeability and solubility profiles without exiting the CNS‑favorable logP range [1][2]. For procurement decisions, this means the target compound offers a more elaborate scaffold that retains favorable CNS physicochemical properties, unlike many larger heterocyclic systems.

ADME prediction drug-likeness physicochemical profiling

Hydrogen‑Bond Acceptor Count – Enhanced Intermolecular Interaction Capacity vs. Core Scaffold

The target compound possesses three hydrogen‑bond acceptor (HBA) sites (two pyridazine nitrogens plus the imidazole N‑3), compared to only two HBA sites in 3‑chloro‑6‑methylpyridazine [1][2]. This increase in HBA capacity from 2 to 3 (a 50% increase) expands the compound's ability to engage in directional intermolecular interactions, which is critical for both biological target engagement and supramolecular crystal engineering [1]. In the context of kinase hinge‑binding, the additional imidazole nitrogen provides a third potential hydrogen‑bond anchor that the simpler pyridazine core cannot offer, increasing the probability of achieving high‑affinity binding [3].

molecular recognition crystal engineering ligand design

Patented Pharmacophore Relevance – Explicitly Exemplified in NMDA NR‑2B Blocker Patent (US20030229096A1)

The target compound's scaffold class appears in US Patent US20030229096A1, which claims substituted imidazol‑pyridazine derivatives as NMDA NR‑2B receptor subtype‑specific blockers for neurodegeneration, depression, and pain [1]. The patent explicitly exemplifies compounds with an imidazole‑pyridazine core where the imidazole is attached via a methylene linker or directly at various positions. The target compound, with its direct C–C linkage at the 4‑position, represents a scaffold that is structurally pre‑validated within this patent family for CNS target engagement [1]. In contrast, the N‑linked comparator 3‑chloro‑6‑(4‑methyl‑1H‑imidazol‑1‑yl)pyridazine is not exemplified in this patent, indicating that the C‑linked connectivity is specifically preferred for NR‑2B activity [1].

CNS drug discovery NMDA receptor pain therapeutics

Rotatable Bond Count and Conformational Pre‑organization – Advantage for Entropy‑Driven Binding

The target compound has exactly one rotatable bond (the imidazole‑pyridazine C–C linkage), identical to its N‑linked comparator [1][2]. However, the nature of the rotatable bond differs: a C–C bond between two aromatic rings in the target vs. a C–N bond in the comparator. Aromatic C–C linkages exhibit a higher rotational barrier (~2–5 kcal mol⁻¹) compared to C–N linkages (~1–2 kcal mol⁻¹), meaning the target compound is more conformationally locked near the co‑planar geometry observed in the crystal structure (dihedral ~6.25°) [3]. This reduced conformational flexibility lowers the entropic penalty upon target binding relative to the more freely rotating N‑linked comparator, potentially translating to improved binding affinity in systems where the planar conformation is the bioactive geometry [3].

conformational analysis entropic penalty drug design

Procurement‑Relevant Application Scenarios for 3-Chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine


Kinase Inhibitor Hit‑to‑Lead Optimization Requiring Planar Hinge‑Binding Scaffolds

The co‑planar C‑linked imidazole-pyridazine topology (dihedral ~6.25°) enables bidentate hydrogen‑bonding to the kinase hinge region, a geometry inaccessible to N‑linked isomers . The three HBA sites provided by the pyridazine N1/N2 and imidazole N3 offer a binding advantage over the simpler 3‑chloro‑6‑methylpyridazine core (only two HBA sites) . Users prosecuting Pim‑1/2, SYK, or other kinase targets where imidazopyridazine scaffolds have shown nanomolar potency should prioritize this compound over N‑linked analogues .

CNS Drug Discovery Programs Targeting NMDA NR‑2B Receptors

Patent US20030229096A1 explicitly exemplifies C‑linked imidazol‑pyridazine derivatives as NR‑2B subtype‑selective NMDA blockers for neurodegeneration, depression, and chronic pain indications . The target compound's XLogP₃ of 1.0 and TPSA of 43.6 Ų place it within established CNS drug‑likeness parameters, unlike many other imidazole‑containing building blocks that exceed XLogP₃ >3 . Researchers developing next‑generation NR‑2B antagonists should select this scaffold over N‑linked regioisomers that lack patent precedence for this target .

NHC/Pyridazine Hybrid Ligand Synthesis for Transition Metal Catalysis

The direct C–C linkage between the imidazole and pyridazine rings in the target compound provides a precursor that, upon N‑alkylation of the imidazole, yields N‑heterocyclic carbene (NHC) ligands with a pyridazine backbone . This contrasts with N‑linked isomers, where the imidazole is already N‑substituted on the pyridazine, limiting further NHC formation. The target compound's 3‑chloro substituent additionally serves as a handle for Pd‑ or Ni‑catalyzed cross‑coupling reactions, enabling modular diversification of the catalyst framework .

Fragment‑Based Drug Discovery (FBDD) Library Design for Heterocyclic Diversity

With a molecular weight of 208.65 g mol⁻¹, the target compound sits within the fragment size range (MW < 300) while offering three hydrogen‑bond acceptors and a co‑planar aromatic system . This combination of fragment‑compliant size with enhanced interaction capacity (compared to the two‑HBA core scaffold) makes it a valuable addition to fragment libraries aimed at identifying novel kinase or phosphodiesterase inhibitors . The 3‑chloro position further enables rapid fragment elaboration via cross‑coupling, streamlining hit‑to‑lead progression .

Quote Request

Request a Quote for 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.